molecular formula C10H18ClN3 B2885836 2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride CAS No. 2126163-03-7

2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

Cat. No. B2885836
CAS RN: 2126163-03-7
M. Wt: 215.73
InChI Key: WPFBRZKTIUEHEY-UHFFFAOYSA-N
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Description

“2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride” is a chemical compound with the CAS Number: 2126163-03-7 . It has a molecular weight of 215.73 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The Inchi Code for “2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride” is 1S/C10H17N3.ClH/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9;/h6,11H,4-5,7H2,1-3H3;1H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical form of “2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride” is a powder . It is typically stored at room temperature .

Scientific Research Applications

Pyrazole Protection and Synthesis

The use of tert-butyl as a protecting group in pyrazole chemistry facilitates the synthesis of various pyrazole derivatives. Pollock and Cole (2014) discuss the preparation and utility of tert-butyl-3-methyl-1H-pyrazol-5-amine, highlighting its significance in organic syntheses (Pollock & Cole, 2014).

Biological Activities and Applications

Doležal et al. (2006) explore the synthesis and biological evaluation of substituted pyrazinecarboxamides, including tert-butyl derivatives. These compounds have been found to exhibit significant anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities, indicating their potential applications in medicinal chemistry (Doležal et al., 2006).

Reactivity and Derivative Formation

Mironovich and Shcherbinin (2014) discuss the reactivity of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a derivative of pyrazolo[1,5-a]pyrazine. Their work sheds light on the formation of amides and the structural characteristics of these compounds, which are crucial for their applications in organic and medicinal chemistry (Mironovich & Shcherbinin, 2014).

Photosynthetic Electron Transport Inhibition

Vicentini et al. (2005) report on pyrazole derivatives as inhibitors of photosynthetic electron transport. This research demonstrates the potential application of these compounds in developing new herbicides and understanding their mode of action at the molecular level (Vicentini et al., 2005).

Flexible Synthesis with Varied Substituents

Grotjahn et al. (2002) present syntheses of pyrazoles with functionalized side chains, including tert-butyl groups. This approach allows for the creation of pyrazoles with diverse substituents, which can be tailored for specific scientific applications (Grotjahn et al., 2002).

Regioselectivity in Synthesis

Martins et al. (2012) conduct a study on the regioselectivity in the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles. Understanding the regioselectivity is crucial for designing and synthesizing pyrazole derivatives with specific structural features (Martins et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3.ClH/c1-10(2,3)9-6-8-7-11-4-5-13(8)12-9;/h6,11H,4-5,7H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFBRZKTIUEHEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2CCNCC2=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride

CAS RN

2126163-03-7
Record name 2-tert-butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine hydrochloride
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